molecular formula C24H17FN2O5S B12151135 1-(6-Ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

1-(6-Ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12151135
M. Wt: 464.5 g/mol
InChI Key: CBGVLPVUVMDZOZ-UHFFFAOYSA-N
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Description

1-(6-Ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound that features a unique combination of functional groups, including benzothiazole, fluorophenyl, furylcarbonyl, and hydroxy-pyrrolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. One possible route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide in the presence of a base.

    Formation of Pyrrolinone Ring: The pyrrolinone ring can be formed by the condensation of the benzothiazole derivative with an appropriate diketone, followed by cyclization.

    Addition of Fluorophenyl and Furylcarbonyl Groups:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(6-Ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Possible applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(6-ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(6-Methoxybenzothiazol-2-yl)-5-(3-chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
  • 1-(6-Ethoxybenzothiazol-2-yl)-5-(3-bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Comparison:

  • Structural Differences: The presence of different substituents on the benzothiazole and phenyl rings.
  • Reactivity: Variations in reactivity due to the electronic effects of different substituents.
  • Applications: Differences in potential applications based on the specific properties imparted by the substituents.

1-(6-Ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one stands out due to its unique combination of functional groups, which may offer distinct advantages in specific applications compared to similar compounds.

Properties

Molecular Formula

C24H17FN2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C24H17FN2O5S/c1-2-31-15-8-9-16-18(12-15)33-24(26-16)27-20(13-5-3-6-14(25)11-13)19(22(29)23(27)30)21(28)17-7-4-10-32-17/h3-12,20,29H,2H2,1H3

InChI Key

CBGVLPVUVMDZOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)F

Origin of Product

United States

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